BenchChemオンラインストアへようこそ!

IDD388

Aldose Reductase IC50 Potency

IDD388 is the definitive tool compound for ALR2 research, offering unmatched potency (IC50=30 nM) and >460-fold selectivity over ALR1, ensuring clean phenotypic readouts free of aldehyde detoxification interference. Its weak AKR1B10 inhibition (IC50=4.4 µM) provides a critical 146-fold selectivity window, making it an essential control for oncology studies. Backed by high-resolution co-crystal structures (PDB: 3LEP) and robust SAR data, IDD388 is the reliable, high-purity standard for screening and lead optimization.

Molecular Formula C16H12BrClFNO4
Molecular Weight 416.6 g/mol
CAS No. 314297-26-2
Cat. No. B1674370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDD388
CAS314297-26-2
SynonymsIDD388;  IDD 388;  IDD-388
Molecular FormulaC16H12BrClFNO4
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F
InChIInChI=1S/C16H12BrClFNO4/c17-10-2-1-9(13(19)5-10)7-20-16(23)12-4-3-11(18)6-14(12)24-8-15(21)22/h1-6H,7-8H2,(H,20,23)(H,21,22)
InChIKeyZLIGBZRXAQNUFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IDD388 (CAS 314297-26-2): A Selective Aldose Reductase (ALR2) Inhibitor for Scientific Research and Procurement


IDD388 (CAS 314297-26-2) is a synthetic small molecule that acts as a potent and selective inhibitor of Aldose Reductase (ALR2/AKR1B1), a key enzyme in the polyol pathway implicated in diabetic complications and certain cancers [1]. It belongs to the (2-arylcarbamoyl-phenoxy)-acetic acid class of inhibitors, characterized by a halogenated phenoxyacetic acid core that enables high-affinity binding to the ALR2 active site . Its well-defined chemical structure, robust inhibition profile (IC50 = 30 nM for ALR2), and >460-fold selectivity over the related Aldehyde Reductase (ALR1) make it a valuable and reproducible tool compound for biochemical and cellular studies [1].

Why IDD388 Cannot Be Replaced by Generic Aldose Reductase Inhibitors in Research


Generic substitution of IDD388 with other in-class aldose reductase inhibitors (ARIs) is scientifically unsound due to significant inter-compound variability in potency, target selectivity profiles, and off-target binding modes. The aldose reductase family, including the highly homologous AKR1B10, presents a challenging selectivity landscape; minor structural modifications can lead to drastic shifts in inhibition profiles [1]. For example, while IDD388 is a potent ALR2 inhibitor (IC50 = 30 nM) with weak activity against AKR1B10 (IC50 = 4.4 µM), its close structural analog MK204 exhibits a reversed profile with potent AKR1B10 inhibition (IC50 = 80 nM) . Furthermore, inhibitors like ALR2-IN-1 (IC50 = 1.42 µM) are orders of magnitude less potent than IDD388, rendering them unsuitable for experiments requiring robust target engagement [2]. These quantitative differences underscore that IDD388 occupies a specific, non-interchangeable niche in the ARI chemical space, making its procurement a critical and evidence-based decision.

IDD388 Procurement Justification: Quantitative Evidence of Differentiation from Comparators


Superior Potency for ALR2: IDD388 vs. ALR2-IN-1

IDD388 exhibits a significantly higher inhibitory potency for its primary target, Aldose Reductase (ALR2/AKR1B1), compared to the alternative research tool ALR2-IN-1. This difference is critical for assays requiring maximal target engagement at low compound concentrations. [1]

Aldose Reductase IC50 Potency Enzyme Inhibition

High Selectivity for ALR2 Over ALR1: IDD388 vs. Epalrestat

IDD388 demonstrates a high degree of selectivity for ALR2 over the related detoxifying enzyme ALR1 (aldehyde reductase). This selectivity profile is advantageous for minimizing off-target effects in complex biological systems. [1]

Selectivity ALR2 ALR1 Aldose Reductase

Distinct Selectivity Window for AKR1B10: IDD388 vs. MK204

IDD388 provides a distinct selectivity window against the cancer-associated target AKR1B10, which is crucial for studies requiring ALR2-specific inhibition without confounding AKR1B10 activity. In contrast, its structural analog MK204 is optimized for AKR1B10 inhibition. [1]

AKR1B10 Selectivity Cancer Research Structure-Activity Relationship

Validated Structural Binding Mode: IDD388 vs. Tolrestat

The precise binding mode of IDD388 to human ALR2 has been experimentally validated at atomic resolution via X-ray crystallography, confirming its interaction within the active site and providing a reliable foundation for structure-based experimental design. This contrasts with tolrestat, for which the binding mode to ALR2 is not as thoroughly characterized in the public domain. [1][2]

X-ray Crystallography Binding Mode Structure-Based Drug Design

Evidence-Backed Research and Industrial Application Scenarios for IDD388


Investigating ALR2-Specific Mechanisms in Diabetic Complications

IDD388 is the optimal tool compound for delineating the specific role of ALR2 in the pathogenesis of diabetic complications like neuropathy, retinopathy, and nephropathy. Its high potency (IC50 = 30 nM) ensures robust target engagement , while its >467-fold selectivity for ALR2 over ALR1 minimizes confounding effects on aldehyde detoxification pathways, leading to cleaner phenotypic readouts [1].

Disentangling ALR2 from AKR1B10 Activity in Cancer Models

In oncology research, where both ALR2 and the closely related AKR1B10 are implicated, IDD388 serves as a critical control reagent. Its weak inhibition of AKR1B10 (IC50 = 4.4 µM) provides a distinct 146-fold selectivity window over its primary target, ALR2 [2]. This allows researchers to confidently attribute observed biological effects to ALR2 inhibition rather than AKR1B10, especially when used in parallel with an AKR1B10-selective inhibitor like MK204 [2].

Structure-Activity Relationship (SAR) Studies and Medicinal Chemistry

IDD388 is a well-validated starting point for medicinal chemistry campaigns aimed at developing novel aldose reductase inhibitors. Its high-resolution co-crystal structure with ALR2 (PDB: 3LEP) provides a precise atomic map of key binding interactions [3]. The published SAR of its polyhalogenated derivatives further demonstrates how modifications to its core scaffold can modulate potency and selectivity, offering a rational and data-rich path for lead optimization [2].

Standardized Positive Control in High-Throughput Screening (HTS) Assays

For laboratories running high-throughput screens to identify new ALR2 inhibitors, IDD388's well-defined and potent inhibition profile (IC50 = 30 nM) makes it an ideal and reliable positive control . Its consistent performance across studies reduces assay variability and provides a robust benchmark for hit validation, ensuring the integrity and reproducibility of large-scale screening data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for IDD388

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.